3,4-Dimethyl-6-({5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Overview
Description
3,4-Dimethyl-6-({5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a thiazole ring, a cyclohexene ring, and various functional groups
Preparation Methods
The synthesis of 3,4-Dimethyl-6-({5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid involves multiple steps, including the formation of the thiazole ring and the cyclohexene ring. The synthetic route typically starts with the preparation of the thiazole ring through a cyclization reaction involving a suitable precursor. The cyclohexene ring is then introduced through a series of reactions, including alkylation and cyclization. The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dimethyl-6-({5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-6-({5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and cyclohexene derivatives. Compared to these compounds, 3,4-Dimethyl-6-({5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties and activities that are not observed in other similar compounds.
Similar compounds include:
- Thiazole derivatives such as 2-aminothiazole and 4-methylthiazole.
- Cyclohexene derivatives such as cyclohexene carboxylic acid and cyclohexene methyl ester.
Properties
IUPAC Name |
3,4-dimethyl-6-[[5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3S/c1-13(2)10-17-6-8-18(9-7-17)21-16(5)30-24(25-21)26-22(27)19-11-14(3)15(4)12-20(19)23(28)29/h6-9,13,19-20H,10-12H2,1-5H3,(H,28,29)(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVHDBPVFOTUSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)CC(C)C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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